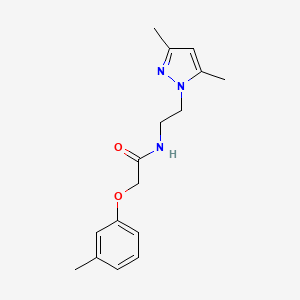

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-12-5-4-6-15(9-12)21-11-16(20)17-7-8-19-14(3)10-13(2)18-19/h4-6,9-10H,7-8,11H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTACEKFNCQVELU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCCN2C(=CC(=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.

Formation of the Tolyl Ether: The tolyloxy group can be formed by reacting m-cresol with an appropriate acylating agent, such as acetyl chloride, in the presence of a base.

Coupling Reaction: The final step involves coupling the pyrazole derivative with the tolyloxy acetamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis compare the target compound with structurally related acetamide derivatives, focusing on substituents, molecular properties, and functional groups.

Notes:

- *Estimated molecular weight based on formula.

Structural and Functional Differences

- Pyrazole Modifications: The target compound’s 3,5-dimethylpyrazole group is shared with compounds 7d and G953-0256 , but substituents on the acetamide chain vary significantly.

- Aromatic vs. Heterocyclic Linkages : The m-tolyloxy group distinguishes the target compound from analogs like the phthalazinyl-thioether in and the naphthyridine core in Goxalapladib . These differences influence solubility and target selectivity.

- Fluorinated Derivatives: and highlight fluorinated pyrazoles (e.g., 3,5-bis(difluoromethyl)) and trifluoromethyl biphenyl groups, which enhance metabolic stability and binding affinity compared to non-fluorinated analogs .

Physicochemical Properties

- Melting Points : Analogs like 7d (170–172°C) and 7c (144–146°C) suggest that increased aromaticity or halogenation (e.g., chlorine in 7d) elevates melting points, whereas the target compound’s m-tolyloxy group may reduce crystallinity.

- Molecular Weight : The target compound (~343.4) falls within the "drug-like" range (200–500 Da), contrasting with larger molecules like Goxalapladib (718.8 Da), which may face bioavailability challenges .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide is a compound of interest due to its potential pharmacological properties, particularly in the fields of anesthetics and anti-arrhythmic agents. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy, and comparative analysis with other known substances.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazole moiety linked to an acetamide group. Its molecular formula is with a molecular weight of approximately 273.35 g/mol. The presence of both the pyrazole and m-tolyloxy groups suggests potential interactions with various biological targets.

This compound is believed to exert its pharmacological effects primarily through modulation of neurotransmitter systems and ion channels. Research indicates that compounds with similar structures often interact with sodium channels, which are crucial for nerve impulse transmission, thereby exhibiting local anesthetic properties .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

Several studies have investigated the pharmacological effects of related pyrazole derivatives:

- Local Anesthetic Efficacy : A study compared the anesthetic potency of this compound with lidocaine. The results indicated that while the compound displayed anesthetic activity, it was significantly less potent than lidocaine but exhibited a lower LD50 value (497-625 mg/kg), indicating reduced toxicity .

- Anti-arrhythmic Properties : In another comparative study, this compound was evaluated for its anti-arrhythmic action against standard drugs like quinidine. The results showed that while it had some efficacy, it was not as effective as quinidine but still provided a viable alternative due to its safety profile .

- Antifungal Activity : Related studies on pyrazole derivatives demonstrated that certain compounds exhibited significant antifungal activity against seven phytopathogenic fungi, suggesting that structural modifications could enhance this property in this compound .

Q & A

Q. What are the optimized synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step pathways, starting with coupling pyrazole derivatives with acetamide precursors. Key steps include:

-

Nucleophilic substitution : Reacting chloroacetamide intermediates with pyrazole-ethylamine derivatives under reflux in solvents like toluene/water mixtures (8:2 ratio) with sodium azide as a catalyst .

-

Amide bond formation : Using coupling agents (e.g., DCC/DMAP) to link m-tolyloxyacetic acid to the pyrazole-ethylamine backbone .

-

Optimization : Yield (69–75%) depends on temperature control (reflux at 80–100°C), solvent polarity, and catalyst loading. For example, sodium hydride in dimethylformamide (DMF) enhances reaction efficiency for sulfur-containing analogs .

Condition Impact on Yield Reference Solvent (Toluene:Water) Higher polarity improves solubility Catalyst (NaN₃) Accelerates nucleophilic substitution Temperature (80–100°C) Minimizes byproduct formation

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for pyrazole (δ 2.2–2.5 ppm for methyl groups) and m-tolyloxy protons (δ 6.7–7.3 ppm aromatic signals). 13C NMR confirms carbonyl (C=O) at ~170 ppm .

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₂N₃O₂: 324.1711). Note: Dissolution issues in HRMS may require alternative solvents (e.g., DMSO-d₆) .

- X-ray Crystallography : Resolve 3D structure for pyrazole-ethylacetamide conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or synthesis yields across studies?

- Methodological Answer :

- Case Study : Discrepancies in HRMS data (e.g., missing values in ) may arise from solvent incompatibility. Use DMSO-d₆ for recalibration.

- Yield Optimization : If yields vary (e.g., 69% vs. 75% in ), test microwave-assisted synthesis to reduce reaction time and improve consistency .

- Data Validation : Cross-reference NMR with computational tools (e.g., ChemDraw or Gaussian) to predict shifts and assign ambiguous signals .

Q. What strategies are effective for elucidating the compound’s interaction with biological targets (e.g., anti-inflammatory pathways)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2), focusing on pyrazole and acetamide groups’ interactions with active-site residues .

- In Vitro Assays : Measure IC₅₀ against COX-2 and compare with celecoxib (positive control). Use RAW264.7 macrophage cells to assess nitric oxide (NO) inhibition .

- SAR Analysis : Modify the m-tolyloxy group to p-methoxyphenyl and evaluate potency changes. This reveals steric/electronic effects on target binding .

Q. How to design experiments to assess structure-activity relationships (SAR) for sodium channel inhibition in neuropathic pain models?

- Methodological Answer :

- Electrophysiology : Patch-clamp studies on Nav1.8 channels (expressed in HEK293 cells) to measure current blockade. Compare with reference inhibitors (e.g., A-803467) .

- In Vivo Models : Administer the compound in rodent chronic constriction injury (CCI) models. Monitor mechanical allodynia via von Frey filaments .

- Metabolic Stability : Test hepatic microsomal stability (human/rat) to identify susceptibility to cytochrome P450 oxidation, which impacts half-life .

Key Data Contradictions and Solutions

- Spectral Discrepancies : In , HRMS data for compound 7c were unreported due to solubility. Solution: Use DMSO-d₆ or alternative ionization methods (MALDI-TOF).

- Biological Activity Variability : Anti-inflammatory potency in vs. sodium channel inhibition in suggests target promiscuity. Solution: Perform selectivity profiling against kinase panels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.